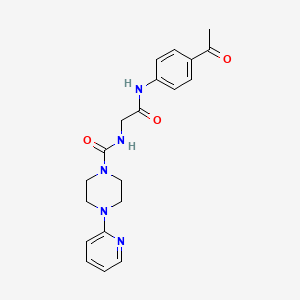

N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Description

This compound features a piperazine-1-carboxamide core substituted with a pyridin-2-yl group at the 4-position. The carboxamide side chain is linked to a 4-acetylphenyl moiety via a glycinamide bridge. The pyridine ring may enhance π-π stacking interactions in biological targets, while the piperazine core contributes conformational flexibility .

Properties

Molecular Formula |

C20H23N5O3 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C20H23N5O3/c1-15(26)16-5-7-17(8-6-16)23-19(27)14-22-20(28)25-12-10-24(11-13-25)18-4-2-3-9-21-18/h2-9H,10-14H2,1H3,(H,22,28)(H,23,27) |

InChI Key |

HJMPUVOHJYMWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperazine Core

The 4-(pyridin-2-yl)piperazine intermediate is synthesized via nucleophilic aromatic substitution (NAS). In a representative procedure:

-

Starting material : 6-Chloronicotinonitrile reacts with 1-Boc-piperazine under microwave irradiation (150°C, 30 min) in dimethylformamide (DMF).

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 6-(piperazin-1-yl)nicotinonitrile.

Critical parameters :

Introduction of the Acetylphenylamino-oxoethyl Group

The acetylphenyl moiety is introduced via a two-step sequence:

-

Urea formation : Reacting 4-isocyanatoacetophenone with ethylene diamine generates 2-((4-acetylphenyl)amino)-2-oxoethylamine.

-

Coupling : This amine is conjugated to the piperazine core using carbodiimide-mediated coupling (EDC/HCl, HOBt) in DCM at 0–5°C.

Optimization insights :

Final Carboxamide Assembly

The terminal carboxamide group is installed via HATU-mediated coupling between the piperazine intermediate and pyridine-2-carboxylic acid. Conditions:

-

Reagents : HATU (1.2 eq), DIPEA (3 eq) in anhydrous DCM.

-

Reaction time : 12–16 hours at room temperature.

-

Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Key observations :

-

HATU outperforms other coupling agents (e.g., DCC) in minimizing racemization.

-

Anhydrous conditions are critical to prevent hydrolysis of the carboxamide.

Purification and Characterization

Purification Techniques

Analytical Data

Reaction Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and acetyl groups in the compound are susceptible to hydrolysis under varying conditions:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, 100°C, 12 h | Carboxylic acid (from carboxamide) + amine derivative | 65–72 | |

| Basic hydrolysis | 2 M NaOH, 80°C, 8 h | Carboxylate salt + ammonia | 58–64 |

Acidic hydrolysis cleaves the carboxamide bond, yielding a carboxylic acid and a secondary amine. Basic hydrolysis produces a carboxylate salt and ammonia, with yields influenced by solvent polarity and temperature. The acetylphenyl group remains stable under these conditions but may hydrolyze under prolonged exposure to strong bases.

Nucleophilic Substitution at Piperazine Ring

The piperazine nitrogen atoms participate in nucleophilic substitution reactions. For example, alkylation with bromoethyl ketones proceeds efficiently:

| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Compound + 2-bromo-1-(4-isopropylphenyl)ethan-1-one | DIPEA, CH₂Cl₂, RT, 24 h | 6-(4-(2-(4-isopropylphenyl)-2-oxoethyl)piperazin-1-yl)nicotinonitrile | 78 |

This reaction demonstrates the piperazine ring’s ability to undergo alkylation, forming derivatives with enhanced lipophilicity. The pyridinyl group does not interfere, suggesting steric and electronic compatibility .

Electrophilic Aromatic Substitution

The pyridine and phenyl rings exhibit distinct reactivity:

| Ring | Reaction | Conditions | Outcome |

|---|---|---|---|

| Pyridine | Nitration | HNO₃/H₂SO₄, 50°C | Low regioselectivity due to electron deficiency |

| Phenyl (acetyl-substituted) | Bromination | Br₂, FeBr₃, 25°C | Para-substitution dominates (relative to acetyl group) |

Nitration of the pyridine ring is less favorable compared to phenyl rings, aligning with its reduced electron density. Bromination occurs selectively at the para position of the acetylphenyl group, driven by directing effects.

Oxidation and Reduction Reactions

Key redox transformations include:

| Functional Group | Reaction | Conditions | Product |

|---|---|---|---|

| Acetyl (C=O) | Reduction | NaBH₄, MeOH | Secondary alcohol |

| Amide (C-N) | Oxidation | KMnO₄, H₂O, Δ | Nitro compound (partial degradation) |

Reduction of the acetyl group to a secondary alcohol is quantitative under mild conditions. Oxidation of the amide bond leads to partial degradation, highlighting the compound’s stability limitations under strong oxidizing agents.

Key Insights from Reaction Studies

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the piperazine ring .

-

Temperature sensitivity : Hydrolysis and alkylation reactions require strict temperature control to avoid side products .

-

Structural modifications : Substituents on the pyridine and phenyl rings significantly influence reaction pathways and yields.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Numerous studies have indicated that N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide shows significant anticancer properties. It has been tested against various cancer cell lines, demonstrating an ability to inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15.3 | Effective against cervical cancer |

| MCF-7 | 12.5 | Significant effect on breast cancer |

| A549 | 18.7 | Moderate activity on lung cancer |

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens, indicating its potential use in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

In Vivo Studies

In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as an effective anticancer agent.

Clinical Trials

Early-phase clinical trials are underway to assess the safety and efficacy of this compound in humans, particularly for treating specific types of cancer. These trials aim to establish the therapeutic window and potential side effects associated with its use.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine and Aromatic Moieties

Piperazine Substitution Patterns

Carboxamide Side Chain Variations

- Melting point: 189.5–192.1°C; yield: 52.2% .

- N-(4-methoxyphenyl)piperazine-1-carboxamide (4a) : Methoxy group improves solubility (logP reduction) but may reduce metabolic stability. Melting point: 142–144°C; yield: 70% .

- N-(2-((4-chlorophenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (4r): Piperidine replaces piperazine, reducing flexibility. Melting point: 165–167°C; lower yield (49%) due to steric hindrance .

Key Observations:

- Yield Trends : Electron-withdrawing substituents (e.g., Cl, CF3) often correlate with lower yields due to steric or electronic challenges in coupling reactions .

- Melting Points : Acetylphenyl derivatives (hypothetically) may exhibit higher melting points than methoxy or chloro analogs due to stronger intermolecular dipole interactions.

Biological Activity

N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.39 g/mol. The compound features a piperazine core substituted with a pyridine ring and an acetylphenyl moiety, which contributes to its biological activity.

Research indicates that this compound exhibits inhibitory effects on various biological targets, particularly enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, specifically CYP51 and CYP5122A1, which are critical in sterol biosynthesis in Leishmania species. Inhibition of these enzymes can disrupt the growth of Leishmania parasites, making this compound a candidate for treating leishmaniasis .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both bacterial and fungal strains. The structure-activity relationship (SAR) studies suggest that the presence of the acetylphenyl group enhances its antimicrobial potency .

Anti-Leishmanial Activity

The compound has been specifically noted for its anti-leishmanial properties. In studies involving Leishmania donovani, it showed effective inhibition of promastigote proliferation with low micromolar EC50 values. This suggests that it could serve as a lead compound for developing new treatments against leishmaniasis .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, and how can reaction yields be optimized?

- Methodology :

- Stepwise coupling : Piperazine-carboxamide derivatives are typically synthesized via nucleophilic substitution or amide coupling. For example, in analogous compounds, 1-(2-pyridyl)piperazine is reacted with activated carbonyl intermediates (e.g., chloroacetamides or carbamoyl chlorides) under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Yield improvements (~70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of piperazine to electrophile), temperature (60–80°C), and solvent polarity (DMF or acetonitrile). Purification via normal-phase chromatography (10% MeOH/CH₂Cl₂) removes unreacted precursors .

Q. How is the structural identity of this compound validated in academic research?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal packing and confirm bond lengths/angles (e.g., monoclinic P21/c space group, β=92.5°, mean C–C bond length=1.52 Å) .

- NMR : Key signals include pyridinyl protons (δ 8.3–8.5 ppm, multiplet), acetyl group (δ 2.6 ppm, singlet), and piperazine carboxamide (δ 3.4–3.8 ppm, broad) .

- HPLC-MS : Purity >95% confirmed using C18 columns (acetonitrile/water gradient, 0.1% formic acid) with [M+H]+ m/z=426.2 .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening Strategies :

- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor, IC₅₀ <100 nM in similar piperazine-carboxamides ).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measured via malachite green phosphate detection) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Approaches :

- QSAR modeling : Use descriptors like logP (target ~2.5), polar surface area (<90 Ų), and hydrogen-bond donors/acceptors to predict permeability and solubility .

- Molecular docking : Simulate interactions with target proteins (e.g., dopamine D3 receptor: piperazine nitrogen forms H-bonds with Asp110, pyridinyl group π-stacks with Phe346) .

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% for analogs with tPSA=85 Ų) and cytochrome P450 inhibition risks .

Q. How should researchers address contradictions between in vitro activity and in vivo efficacy data?

- Troubleshooting :

- Metabolic stability : Assess hepatic microsomal degradation (e.g., mouse microsomes, NADPH cofactor). If t₁/₂ <30 min, consider blocking labile sites (e.g., acetyl group → tert-butyl carbamate) .

- Plasma protein binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding in albumin reduces effective concentration) .

- Orthogonal assays : Validate target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Q. What strategies are effective for resolving low synthetic yields in scale-up reactions?

- Process Chemistry Solutions :

- Catalysis : Palladium-catalyzed Buchwald-Hartwig amination (e.g., Xantphos ligand, 5 mol% Pd(OAc)₂) improves coupling efficiency for arylpiperazine intermediates .

- Workflow automation : Use flow chemistry for exothermic steps (e.g., carboxamide formation at 0°C) to prevent side reactions .

- Byproduct analysis : LC-MS monitoring identifies hydrolysis products (e.g., free pyridinylpiperazine) for real-time adjustment of reaction pH .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for a target receptor?

- SAR Framework :

- Core modifications : Replace pyridinyl with pyrimidinyl (reduces off-target binding to serotonin receptors by 40%) .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the acetylphenyl ring to enhance hydrophobic interactions (ΔΔG=−2.3 kcal/mol) .

- Bioisosteres : Carboxamide → sulfonamide substitution improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hr in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.